molecular formula C7H4F4O2 B1341760 4-Fluoro-3-(trifluoromethoxy)phenol CAS No. 886501-26-4

4-Fluoro-3-(trifluoromethoxy)phenol

Cat. No.: B1341760
CAS No.: 886501-26-4
M. Wt: 196.1 g/mol
InChI Key: FFKOYFSLPUOIJU-UHFFFAOYSA-N
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Description

Preparation Methods

Primary Preparation Method: Diazotization and Hydrolysis of 4-Fluoro-3-(trifluoromethoxy)aniline

The most documented and industrially relevant method for preparing 4-fluoro-3-(trifluoromethoxy)phenol involves two key steps:

This method is adapted from analogous processes used for related compounds such as 4-fluoro-3-(trifluoromethyl)phenol, with modifications to accommodate the trifluoromethoxy group.

Diazotization Step

  • Starting Material: 4-fluoro-3-(trifluoromethoxy)aniline
  • Reagents: Concentrated sulfuric acid (H2SO4), sodium nitrite (NaNO2)
  • Conditions: The aniline is first converted into its sulfate salt by mixing with sulfuric acid in a molar ratio of approximately 4.5 to 6.5 moles of H2SO4 per mole of aniline. The mixture is heated to about 75–85°C to ensure dissolution and formation of the sulfate salt.
  • Cooling: The solution is cooled to below 10°C to prepare for diazotization.
  • Diazotization: Sodium nitrite solution is added dropwise under stirring at low temperature (0–10°C) to form the diazonium salt.

Hydrolysis Step

  • Solvent System: A mixed solvent system is used, typically toluene or xylene combined with an aqueous copper sulfate solution.
  • Temperature: Hydrolysis is carried out at elevated temperatures, generally 75–85°C.
  • Reaction: The diazonium salt solution is added to the heated solvent mixture, where hydrolysis occurs, replacing the diazonium group with a hydroxyl group to yield this compound.
  • Extraction: The product is extracted into the organic phase (toluene or xylene), separated, and purified.

Yield and Purity

  • Yields reported for analogous compounds using this method range from approximately 60% to over 90%, depending on precise reaction conditions and solvent choice.
  • Use of toluene as the organic solvent typically results in yields around 90%, while xylene also provides comparable yields (~89.5%).
  • Control of sulfuric acid concentration and reaction temperature is critical to maximize yield and minimize by-products.

Detailed Reaction Conditions and Data Table

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Diazotization 4-fluoro-3-(trifluoromethoxy)aniline + H2SO4 (4.5–6.5 mol/mol aniline) + NaNO2 0–10 Aqueous sulfuric acid N/A Sulfuric acid critical for sulfate salt formation
Hydrolysis Diazonium salt + CuSO4 aqueous solution + toluene or xylene 75–85 Toluene or xylene + aqueous CuSO4 89–90 Hydrolysis replaces diazonium with hydroxyl group
Extraction & Purification Organic layer separation and washing Ambient Toluene or xylene N/A Product quantified by gas chromatography

Research Findings and Industrial Relevance

  • The diazotization-hydrolysis method is favored industrially due to its scalability and relatively high yield.
  • The use of copper sulfate in the hydrolysis step facilitates the conversion of the diazonium salt to the phenol.
  • Maintaining the reaction temperature within the specified range is essential to prevent decomposition or side reactions.
  • The choice of solvent (toluene vs. xylene) affects the extraction efficiency and final yield but both are effective.
  • The sulfuric acid concentration during the sulfate salt formation step directly influences the yield; deviations outside the 4.5–6.5 molar range reduce product yield significantly.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

While the compound "4-Fluoro-3-(trifluoromethoxy)phenol" was not found in the search results, "3-Fluoro-4-(trifluoromethoxy)phenol" and "4-Fluoro-3-(trifluoromethyl)phenol" were. Due to the similarities in the names, the following information is provided for both compounds.

3-Fluoro-4-(trifluoromethoxy)phenol

3-Fluoro-4-(trifluoromethoxy)phenol is a chemical compound that is a key intermediate in pharmaceuticals and agrochemicals, and can enhance metabolic stability and bioavailability .

Applications

  • Pharmaceutical Development This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly antiviral and anti-inflammatory drugs, enhancing efficacy and selectivity .
  • Agricultural Chemicals It is used in formulating agrochemicals, including herbicides and fungicides, providing improved crop protection and yield through its unique chemical properties .
  • Material Science The compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance, making it valuable in producing durable materials for various applications .
  • Research Reagents As a reagent in organic synthesis, it aids researchers in developing new chemical entities, facilitating advancements in synthetic methodologies and expanding the chemical toolbox .

4-Fluoro-3-(trifluoromethyl)phenol

4-Fluoro-3-(trifluoromethyl)phenol is a versatile compound with applications in pharmaceuticals and agrochemicals . It is also used in the production of flame retardants, herbicides, pesticides, dyes, fragrances, surfactants, and polyurethane products .

Applications

  • Pharmaceutical Development It is an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs .
  • Agricultural Chemicals It is used in the formulation of agrochemicals, including herbicides and fungicides, enhancing crop protection and yield . It can be used as a precursor for the synthesis of certain herbicides, which are used to control weeds in agricultural fields, and pesticides, which are used to control pests in agricultural and horticultural settings .
  • Material Science The chemical is applied in creating advanced materials, such as coatings and polymers, which exhibit improved thermal and chemical resistance .
  • Fluorinated Compounds Research It plays a crucial role in the study of fluorinated compounds, which are known for their unique properties, making it valuable in various chemical research applications .
  • Analytical Chemistry This compound is utilized in analytical methods for detecting and quantifying other fluorinated substances, aiding in environmental monitoring and quality control .
  • Flame Retardants It is used as a starting material in the production of certain types of flame retardants, due to its ability to form stable, non-toxic, and effective flame-retardant compounds .
  • Specialized Chemicals It is used as a building block in the synthesis of specialized chemicals, such as dyes, fragrances, and surfactants, which are used in a variety of applications, including textile processing, paper manufacturing, and food production .
  • Polyurethane Products The compound is used as a precursor in the synthesis of polyurethane products, which are used in various industrial and consumer applications, including coatings, adhesives, and foams .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Fluoro-3-(trifluoromethoxy)phenol
  • CAS No.: 886501-26-4
  • Molecular Formula : C₇H₄F₄O₂
  • Molecular Weight : 196.10 g/mol
  • Structure: A phenolic ring substituted with fluorine at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position .

Physical and Chemical Properties :

  • Storage : Requires inert atmosphere and room temperature .
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

4-(Trifluoromethoxy)phenol

  • CAS No.: 828-27-3
  • Molecular Formula : C₇H₅F₃O₂
  • Molecular Weight : 178.10 g/mol
  • Structural Difference : Lacks the 4-fluoro substituent, retaining only the para-trifluoromethoxy group.
  • Properties :
    • Boiling point: 80°C at 15 mmHg .
    • Higher commercial availability (e.g., Kanto Reagents offers >95% purity at JPY 4,200/1g) .

4-Fluoro-3-(trifluoromethyl)phenol

  • CAS No.: 61721-07-1
  • Molecular Formula : C₇H₄F₄O
  • Molecular Weight : 184.10 g/mol
  • Structural Difference : Replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group.
  • Synthetic Utility: Less commonly used in ether-forming reactions due to the absence of an oxygen bridge .

3-Fluoro-4-(trifluoromethoxy)phenol

  • CAS No.: 177596-38-2
  • Molecular Formula : C₇H₄F₄O₂
  • Structural Difference : Positional isomer with fluorine at 3 and -OCF₃ at 4.
  • Biological Relevance : Altered steric effects may influence binding to biological targets (e.g., enzymes or receptors) compared to the 4-fluoro-3-substituted analog .

4-Chloro-3-(trifluoromethoxy)phenol

  • CAS No.: 886500-85-2
  • Molecular Formula : C₇H₄ClF₃O₂
  • Molecular Weight : 212.56 g/mol
  • Structural Difference : Chlorine replaces fluorine at the 4-position.
  • Key Differences :
    • Electronegativity : Chlorine is less electronegative than fluorine, altering electronic distribution on the aromatic ring.
    • Toxicity : May exhibit distinct toxicological profiles due to differences in halogen reactivity .

Comparative Data Table

Property This compound 4-(Trifluoromethoxy)phenol 4-Fluoro-3-(trifluoromethyl)phenol 3-Fluoro-4-(trifluoromethoxy)phenol
CAS No. 886501-26-4 828-27-3 61721-07-1 177596-38-2
Molecular Weight (g/mol) 196.10 178.10 184.10 196.10
Substituents 4-F, 3-OCF₃ 4-OCF₃ 4-F, 3-CF₃ 3-F, 4-OCF₃
Boiling Point Not reported 80°C (15 mmHg) Not reported Not reported
Key Applications Pharmaceutical intermediates Chemical synthesis Hydrophobic modifiers Positional isomer studies

Biological Activity

4-Fluoro-3-(trifluoromethoxy)phenol is a fluorinated aromatic compound that has garnered interest due to its unique electronic properties and potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, potential applications in cancer therapy, and comparisons with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C7H4F4O
  • Molecular Weight : 202.1 g/mol
  • Functional Groups : The presence of both a fluorine atom and a trifluoromethoxy group contributes to its hydrophobic characteristics and electronic properties, which are crucial for its biological interactions.

Antimicrobial Activity

Studies have suggested that fluorinated phenols, including this compound, exhibit antimicrobial activity . The mechanism of action is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the compound.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Activity Type
This compoundNot reportedAntimicrobial
4-Fluoro-3-trifluoromethylphenol50Bactericidal
2-Fluoro-5-trifluoromethylphenol62.5Bactericidal

While specific MIC values for this compound are not extensively documented, its structural similarities with other fluorinated compounds suggest potential efficacy against various pathogens .

Case Study: Isoxazole Derivatives

A study on isoxazole derivatives with trifluoromethyl groups demonstrated significant anti-cancer activity against MCF-7 breast cancer cells. The lead compound exhibited an IC50 value of 2.63 µM, indicating strong potential for further development . This suggests that this compound may also possess similar bioactivity warranting investigation.

The precise mechanism of action for this compound remains largely unexplored. However, it is known that fluorinated compounds can influence enzyme activities and cellular processes through:

  • Hydrophobic interactions : Enhancing membrane permeability.
  • Electrophilic character : Potentially interacting with nucleophiles in biological systems.

Comparative Analysis with Similar Compounds

Understanding the biological activity of structurally related compounds can provide insights into the potential effects of this compound.

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-trifluoromethylphenolC7H4F4Contains a trifluoromethyl group instead of trifluoromethoxy.
2-Fluoro-5-trifluoromethylphenolC7H4F4Different substitution pattern; used in similar applications.
3-Fluoro-4-trifluoromethoxyphenolC7H4F4Similar functional groups but different positioning; affects reactivity.

These comparisons underscore the unique properties of this compound and suggest avenues for further research into its biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Fluoro-3-(trifluoromethoxy)phenol, and how is purity validated?

Methodological Answer: The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions. For example:

  • Step 1: Start with 3-fluoro-4-hydroxybenzene derivatives. Introduce the trifluoromethoxy group via nucleophilic displacement using trifluoromethyl hypofluorite (CF3_3OF) or copper-mediated coupling .
  • Step 2: Purify intermediates via fractional distillation (boiling point ~80–150°C under reduced pressure, based on analogs like 4-(trifluoromethoxy)phenol) .
  • Validation: Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and 19F^{19}\text{F} NMR (δ −55 to −60 ppm for CF3_3O, δ −110 to −120 ppm for aromatic F) .

Q. How can researchers address challenges in isolating this compound due to its fluorinated substituents?

Methodological Answer:

  • Solubility Issues: Use polar aprotic solvents (e.g., DMF or DMSO) for recrystallization.
  • Chromatography: Optimize flash column chromatography with silica gel and hexane/ethyl acetate gradients (monitored by TLC, Rf_f ~0.3–0.5).
  • Stability: Store under inert atmosphere (N2_2 or Ar) to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. What strategies resolve contradictions in 1H^{1}\text{H}1H NMR splitting patterns caused by fluorine coupling in fluorinated phenols?

Methodological Answer:

  • Decoupling Experiments: Apply 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear decoupling to simplify splitting patterns.
  • Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict coupling constants and compare with experimental data .
  • Isotopic Labeling: Synthesize 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled analogs to isolate specific spin systems .

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer:

  • Electronic Effects: The CF3_3O group deactivates the aromatic ring (Hammett σm_m ≈ +0.52), reducing oxidative addition efficiency.
  • Optimization: Use Pd(PPh3_3)4_4 with electron-rich aryl boronic acids and elevated temperatures (80–100°C).
  • Monitoring: Track reaction progress via 19F^{19}\text{F} NMR to detect intermediate Pd complexes .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Kinase Assays: Use fluorescence polarization (FP) assays with ATP-competitive probes (e.g., ADP-Glo™) to measure IC50_{50} values.
  • CYP450 Inhibition: Perform liver microsome assays with LC-MS/MS detection to assess metabolic interactions.
  • Dose-Response Curves: Generate data using 8–12 concentration points (0.1–100 μM) and fit to Hill equations .

Q. How can researchers mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer:

  • pH Stability Studies: Conduct accelerated stability testing in buffers (pH 1–14) at 40°C for 48 hours. Monitor degradation via UPLC-MS.
  • Stabilizers: Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to suppress radical-mediated decomposition .

Properties

IUPAC Name

4-fluoro-3-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKOYFSLPUOIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590657
Record name 4-Fluoro-3-(trifluoromethoxy)phenol
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Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-26-4
Record name 4-Fluoro-3-(trifluoromethoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethoxy)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-(trifluoromethoxy)phenol
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